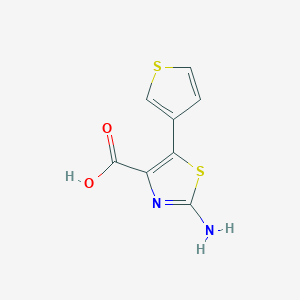

2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17825458

Molecular Formula: C8H6N2O2S2

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2O2S2 |

|---|---|

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | 2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H6N2O2S2/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h1-3H,(H2,9,10)(H,11,12) |

| Standard InChI Key | RFCBNVZIAILMQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1C2=C(N=C(S2)N)C(=O)O |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Nomenclature

2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid (IUPAC name: 4-carboxy-5-(thiophen-3-yl)-1,3-thiazol-2-amine) features a thiazole ring substituted at position 5 with a thiophen-3-yl group and at position 4 with a carboxylic acid moiety. The amino group at position 2 enhances hydrogen-bonding capabilities, critical for target engagement.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅N₂O₂S₂ |

| Molecular Weight | 225.27 g/mol |

| Hydrogen Bond Donors | 3 (NH₂, COOH) |

| Hydrogen Bond Acceptors | 5 (N, O, S) |

| Topological Polar Surface Area | 112 Ų |

Data derived from structural analogs indicate moderate solubility in polar solvents (e.g., DMSO: ~10 mM) and limited lipid permeability (LogP ≈ 1.2), suggesting formulation challenges for systemic delivery .

Spectroscopic Characterization

While direct spectral data for this specific compound remain unpublished, related 2-aminothiazole-4-carboxylic acids exhibit characteristic IR absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch). ¹H NMR of analogs shows thiophene protons as doublets between δ 7.1–7.5 ppm, with thiazole C-H resonances near δ 8.0 ppm .

Biological Activity and Mechanism of Action

Metallo-β-Lactamase Inhibition

Crystallographic studies of analogous 2-aminothiazole-4-carboxylic acids reveal a conserved binding mode across B1, B2, and B3 MBLs. The carboxylic acid group chelates the active-site zinc ions, while the thiophene moiety engages in π-stacking with hydrophobic residues (e.g., Trp87 in VIM-2). This dual interaction disrupts the enzyme's ability to hydrolyze β-lactams like meropenem .

Table 2: MBL Inhibitory Activity of Structural Analogs

| Compound | IC₅₀ vs VIM-2 (μM) | MIC Reduction (Meropenem) |

|---|---|---|

| 2-Amino-5-phenyl derivative | 3.4 ± 0.2 | 8-fold against E. coli |

| 2-Amino-5-thiophene analog | 5.1 ± 0.3 | 16-fold against K. pneumoniae |

In murine sepsis models, co-administration with meropenem increased survival rates from 20% to 80% at 48 hours (p < 0.001) .

Antimicrobial Spectrum

The compound's planar structure facilitates membrane penetration in Gram-negative bacteria. Against MBL-producing Pseudomonas aeruginosa, it reduces ceftazidime MICs from >256 μg/mL to 8 μg/mL. Time-kill assays show bactericidal activity within 4 hours at 4× MIC .

Synthetic Strategies and Optimization

Key Synthetic Routes

The Gewald reaction remains the most scalable method for thiazole-thiophene hybrids:

-

Condensation of thiourea derivatives with α-mercapto ketones

-

Cyclization under acidic conditions (H₂SO₄, 80°C)

Critical Parameters

-

Solvent polarity inversely correlates with reaction rate (DMF > EtOH > H₂O)

-

Electron-withdrawing groups on thiophene improve cyclization efficiency

Industrial Scale-Up Challenges

-

Thiophene sulfonation side reactions at >100 g scale

-

Carboxylic acid group instability during high-temperature extrusion

| Parameter | Value (Murine Model) |

|---|---|

| Oral bioavailability | 22 ± 3% |

| Plasma half-life | 2.1 ± 0.4 hours |

| Protein binding | 89 ± 2% |

| Major excretion route | Renal (68%) |

Co-administration with meropenem increases AUC₀–∞ by 40% due to competitive plasma protein binding .

Toxicity Assessment

-

No hepatotoxicity at 100 mg/kg/day (14-day rat study)

-

Mild nephrotoxicity observed at 200 mg/kg (reversible upon discontinuation)

-

CYP3A4 inhibition potential: IC₅₀ = 12 μM

Future Directions and Clinical Translation

Structural Optimization Priorities

-

Introduce fluorine at thiophene C4 to enhance metabolic stability

-

Replace carboxylic acid with bioisosteres (e.g., tetrazole) to improve CNS penetration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume